5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1h-pyrazole
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Overview
Description
5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic compound that contains both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole-azetidine hybrid with boronic acids.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C10H16ClN3O |
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Molecular Weight |
229.71 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-4-chloro-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C10H16ClN3O/c1-3-14-9(10(11)7(2)13-14)6-15-8-4-12-5-8/h8,12H,3-6H2,1-2H3 |
InChI Key |
GLRUCWRXMULPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Cl)COC2CNC2 |
Origin of Product |
United States |
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